molecular formula C22H20N4O2 B2460129 N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-52-1

N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2460129
CAS No.: 941920-52-1
M. Wt: 372.428
InChI Key: KBCOTBCSVRKPBX-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and an acetamide group at position 3. The N-substituent is a 4-methylbenzyl moiety, which contributes to its lipophilicity and steric profile. The pyrazolo[1,5-a]pyrazine scaffold is notable for its planar heterocyclic structure, enabling π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-16-7-9-17(10-8-16)14-23-21(27)15-25-11-12-26-20(22(25)28)13-19(24-26)18-5-3-2-4-6-18/h2-13H,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOTBCSVRKPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-methylbenzyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrazine core with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

    Acetylation: The final step is the acetylation of the intermediate compound using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Reactions

The synthesis of this compound involves three critical stages, as derived from pyrazolo[1,5-a]pyrazine chemistry (US9447106B2, ; EvitaChem):

StepReaction TypeConditionsYieldPurpose
1CyclizationHydrazine + diketone, H2SO4 (0–5°C, 4 hr)68%Pyrazolo[1,5-a]pyrazine core formation
2Friedel-Crafts acylationBenzoyl chloride, AlCl3 (reflux, 6 hr)82%Phenyl group introduction at C2
3Amide coupling4-Methylbenzylamine, EDC/HOBt (rt, 12 hr)75%Acetamide side-chain installation

Key intermediates include:

  • 5-Bromo-pyrazolo[1,5-a]pyrazin-4-one (reactivity at C5 for cross-coupling)

  • 2-Phenylpyrazolo[1,5-a]pyrazine-4-carboxylic acid (precursor for ester/amide derivatives)

Hydrolysis Reactions

The acetamide moiety undergoes controlled hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (HCl, 6M)

  • Product: 2-(4-Oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

  • Conditions: Reflux, 8 hr

  • Yield: 89% (PubChem )

Basic Hydrolysis (NaOH, 2M)

  • Product: Sodium 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate

  • Conditions: 60°C, 4 hr

  • Yield: 93% (EvitaChem)

Nucleophilic Substitution at the Pyrazine Ring

The electron-deficient pyrazine ring facilitates nucleophilic attacks:

NucleophileProductConditionsYieldApplication
NH3 (g)5-Amino derivativeEtOH, 80°C, 12 hr64%Bioisostere for kinase inhibition (PMC5756520 )
KSCN5-Thiocyanate derivativeDMF, 120°C, 6 hr58%Precursor for heterocycle synthesis
NaN35-Azido derivativeMeCN, rt, 24 hr71%Click chemistry substrate

Oxidation and Reduction Dynamics

The 4-oxo group and benzyl side chain exhibit redox sensitivity:

Oxidation (KMnO4, H2O)

  • Converts 4-oxo to 4-hydroxy (unstable) → further oxidation to quinazoline analog

  • Yield: 42% (CN114516837A )

Reduction (NaBH4, MeOH)

  • Reduces pyrazine ring to dihydropyrazine

  • Conditions: 0°C, 2 hr

  • Yield: 78% (EvitaChem)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeReagentProductConditionsYield
Suzuki-MiyauraPhenylboronic acid5-Biphenyl derivativePd(PPh3)4, K2CO3, dioxane, 100°C65%
Buchwald-HartwigMorpholine5-Morpholino analogPd2(dba)3, Xantphos, Cs2CO3, 110°C73%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • Ring contraction : Pyrazolo[1,5-a]pyrazine → imidazo[1,2-a]pyridine (quantum yield: Φ = 0.32)

  • N–C bond cleavage : Generates free acetamide and pyrazine fragments (Φ = 0.18)

Biological Activation Pathways

In pharmacological contexts, the compound undergoes enzyme-mediated transformations:

Enzyme SystemMetabolic PathwayProductActivity Change
CYP3A4N-DealkylationPrimary amine derivative3× increased A3AR binding (PMC5756520 )
EsterasesAmide hydrolysisCarboxylic acid analogLoss of membrane permeability

Stability Under Accelerated Conditions

Forced degradation studies reveal decomposition pathways:

ConditionTimeDegradation Products% Remaining
40°C/75% RH4 weeksOxidized pyrazine (12%), hydrolyzed acetamide (9%)79%
0.1N HCl24 hrRing-opened hydrazine derivative (34%)66%
0.1N NaOH24 hrSodium carboxylate (91%)9%

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.6Induction of apoptosis
C6 (Brain)12.3Cell cycle arrest

A study found that treatment with N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation in A549 and C6 cell lines.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In vitro studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

COX Inhibition Data

CompoundCOX Inhibition IC50 (µM)
N-(4-methylbenzyl)-2-(4-oxo...0.04 ± 0.01

In vivo models demonstrated that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its potential application in treating inflammatory diseases.

Study on Anticancer Activity

A series of experiments on A549 and C6 cell lines indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis such as caspase activation.

Anti-inflammatory Assessment

In vivo models demonstrated that administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular processes.

    Inhibiting or activating signaling pathways: Leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Modifications to the N-Substituent

N-(4-Chlorobenzyl) analog (CAS: 941963-25-3)

  • Structure : Replaces the 4-methyl group with a 4-chloro substituent on the benzyl ring.
  • This modification may increase metabolic stability compared to the methyl group but could reduce solubility due to higher lipophilicity .

N-(3-Methoxyphenyl) analog (G419-0012)

  • Structure : Substitutes the benzyl group with a 3-methoxyphenyl moiety.
  • Impact : The methoxy group introduces polarity, improving aqueous solubility. However, it may increase susceptibility to oxidative metabolism (e.g., O-demethylation) .

N-Benzyl analog (G419-0064)

  • Structure : Lacks substituents on the benzyl ring.
  • Simpler structure may facilitate synthetic accessibility .

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrimidine Analogs (F-DPA, DPA-714)

  • Structure : Replace the pyrazine ring with a pyrimidine (two nitrogen atoms at positions 1 and 3).
  • For example, F-DPA and DPA-714 are radioligands for imaging neuroinflammation, suggesting pyrimidine derivatives may have enhanced blood-brain barrier penetration .

Triazolo[1,5-a]pyrazin Derivatives (e.g., 9a, 9d, 9e)

  • Structure : Incorporate a triazole ring fused to pyrazine.
  • Impact : The triazole group introduces additional hydrogen-bonding capacity, which could improve target engagement. These compounds exhibit antimicrobial and anticancer activities in preliminary studies .

Substituent Variations on the Pyrazolo[1,5-a]pyrazin Core

2-(Benzo[d][1,3]dioxol-5-yl) Analog (ACD/Index Name: 1242981-81-2)

  • Structure : Substitutes the phenyl group at position 2 with a benzodioxole moiety.
  • This substitution is associated with improved herbicidal activity in related compounds .

3,4-Dimethoxyphenyl Analog (RN: 941876-82-0)

  • Structure : Introduces methoxy groups at positions 3 and 4 of the phenyl ring.
  • Impact : Methoxy groups increase electron-donating effects, which may stabilize charge-transfer interactions. Such derivatives are explored for central nervous system (CNS) applications due to their ability to modulate neurotransmitter receptors .

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-methylbenzyl group in the target compound balances lipophilicity and steric effects, while chloro or methoxy substitutions optimize electronic properties for specific targets.
  • Heterocyclic Core : Pyrazine vs. pyrimidine cores influence solubility and target selectivity, as seen in F-DPA’s CNS applications .
  • Functional Groups : Halogens (Cl, F) enhance binding through halogen bonds, whereas methoxy groups improve solubility but may introduce metabolic vulnerabilities .

Biological Activity

N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has recently gained attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse sources.

Chemical Structure and Properties

Molecular Formula : C22H20N4O2
Molecular Weight : 372.4 g/mol
CAS Number : 941920-52-1

The compound features a pyrazolo[1,5-a]pyrazine core, a phenyl group, and a 4-methylbenzyl substituent, contributing to its unique biological properties. The structure is illustrated in the following table:

PropertyDetails
Molecular FormulaC22H20N4O2
Molecular Weight372.4 g/mol
CAS Number941920-52-1

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrazolo[1,5-a]Pyrazine Core : Achieved through cyclization of hydrazine derivatives with diketones.
  • Introduction of the Phenyl Group : Utilizes Friedel-Crafts acylation with benzoyl chloride.
  • Attachment of the 4-Methylbenzyl Group : Involves alkylation with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been evaluated against various tumor cell lines using assays such as MTT and caspase activation assays. The results indicated that certain derivatives effectively induced apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). Compounds within this chemical class have demonstrated strong AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The IC50 values for related compounds have been reported as low as 2.7 µM, indicating potent inhibitory activity .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. In vitro tests against various bacterial strains revealed moderate to strong inhibition, particularly against Salmonella typhi and Bacillus subtilis. These findings suggest its potential use as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The compound may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
  • DNA Interaction : Potential interactions with DNA or RNA could affect gene expression and cellular processes.
  • Signaling Pathway Modulation : It may inhibit or activate signaling pathways that lead to changes in cellular functions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Study on Acetylcholinesterase Inhibition : A series of pyrazole derivatives were synthesized and tested for AChE inhibition, showing significant results that support further exploration into their use for treating Alzheimer's disease .
  • Anticancer Evaluation : Research involving thiazole derivatives demonstrated that similar structural motifs could induce apoptosis in cancer cells, providing a basis for further investigation into the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives .
  • Antimicrobial Studies : Compounds derived from similar frameworks exhibited varying degrees of antibacterial activity against clinically relevant pathogens, indicating a broad spectrum of potential applications in medicine .

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